molecular formula C11H18O4 B8616313 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal

Cat. No.: B8616313
M. Wt: 214.26 g/mol
InChI Key: JKFDTVNZZKMPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is a compound characterized by its unique spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activities . This compound features a bicyclic ring system with three oxygen atoms, making it a trioxaspiro compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal can be achieved through stereoselective synthesis from d-glucose. The process involves multiple steps, including glycosylation and ketalization . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroacetal ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spiroacetal derivatives.

Scientific Research Applications

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal involves its interaction with various molecular targets. The spiroacetal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is unique due to its specific spiroacetal structure with three oxygen atoms, which is less common compared to other spiroacetal compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal

InChI

InChI=1S/C11H18O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h5,10H,1-4,6-9H2

InChI Key

JKFDTVNZZKMPBW-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12OCCO2)CCCC=O

Origin of Product

United States

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